molecular formula C12H17BFNO4S B13587489 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride

3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride

Cat. No.: B13587489
M. Wt: 301.15 g/mol
InChI Key: HNJHJRXVJVKFIG-UHFFFAOYSA-N
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Description

3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is a complex organic compound that features both boronic ester and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield sulfonamides or sulfonate esters .

Mechanism of Action

The mechanism of action of 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is primarily related to its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride lies in its combination of boronic ester and sulfonyl fluoride groups, which provide a versatile platform for various chemical reactions and applications in multiple fields of research.

Properties

Molecular Formula

C12H17BFNO4S

Molecular Weight

301.15 g/mol

IUPAC Name

3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-5-9(15)7-10(6-8)20(14,16)17/h5-7H,15H2,1-4H3

InChI Key

HNJHJRXVJVKFIG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)F)N

Origin of Product

United States

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